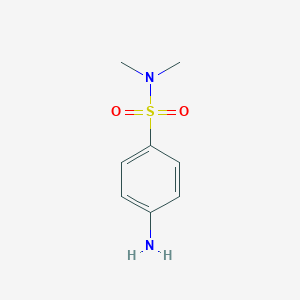

4-Amino-N,N-dimethylbenzenesulfonamide

Beschreibung

The exact mass of the compound 4-Amino-N,N-dimethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110777. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABGMPQXLCJMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061902 | |

| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-59-7 | |

| Record name | 4-Amino-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N,N-dimethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-N,N-dimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document outlines its structural characteristics, physicochemical parameters, spectral data, and relevant safety information.

Chemical Identity and Structure

IUPAC Name: 4-Amino-N,N-dimethylbenzenesulfonamide

CAS Number: 1709-59-7

Molecular Formula: C₈H₁₂N₂O₂S

Molecular Weight: 200.26 g/mol

Chemical Structure:

An In-depth Technical Guide to the Structure and Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 4-Amino-N,N-dimethylbenzenesulfonamide. The synthesis is a two-step process commencing with the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine, followed by the hydrolysis of the intermediate product. This document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

4-Amino-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide with the empirical formula C₈H₁₂N₂O₂S.[1][2] It has a molecular weight of 200.26 g/mol .[1][2] The structure features a benzene ring substituted with an amino group and a dimethylsulfonamide group at the para positions.

| Identifier | Value |

| IUPAC Name | 4-amino-N,N-dimethylbenzenesulfonamide |

| CAS Number | 1709-59-7[1][2] |

| Molecular Formula | C₈H₁₂N₂O₂S[1][2] |

| Molecular Weight | 200.26 g/mol [1][2] |

| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1[2] |

| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3[2] |

Synthetic Pathway

The synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide is typically achieved through a two-step process:

-

Formation of 4-acetamido-N,N-dimethylbenzenesulfonamide: This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine. The acetamido group serves as a protecting group for the amino functionality on the benzene ring.

-

Hydrolysis of 4-acetamido-N,N-dimethylbenzenesulfonamide: The protecting acetamido group is removed by acid- or base-catalyzed hydrolysis to yield the final product, 4-Amino-N,N-dimethylbenzenesulfonamide.

Experimental Protocols

Step 1: Synthesis of 4-acetamido-N,N-dimethylbenzenesulfonamide

This procedure is adapted from a general method for the synthesis of sulfonamides.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-acetamidobenzenesulfonyl chloride | 233.67 | 5 | 1.17 g |

| Dimethylamine (e.g., 2M in THF) | 45.08 | 5 | 2.5 mL |

| Sodium Carbonate | 105.99 | 7 | 0.74 g |

| Dichloromethane | - | - | 50 mL |

| Distilled Water | - | - | 20 mL |

Procedure:

-

To a stirred mixture of dimethylamine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise.[3]

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, distilled water (20 mL) is added to the mixture.[3]

-

The organic phase is separated, and the aqueous phase is extracted with dichloromethane (2 x 30 mL).[3]

-

The combined organic extracts are washed with water (30 mL).[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

-

The crude 4-acetamido-N,N-dimethylbenzenesulfonamide can be purified by column chromatography on silica gel.[3]

Step 2: Hydrolysis of 4-acetamido-N,N-dimethylbenzenesulfonamide

The hydrolysis of the acetamido group can be achieved under acidic or basic conditions. The following is a general representation of an acid-catalyzed hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount |

| 4-acetamido-N,N-dimethylbenzenesulfonamide | 242.29 | 1 equivalent |

| Hydrochloric Acid (concentrated) | - | Excess |

| Sodium Hydroxide (for neutralization) | - | As needed |

| Water | - | As needed |

Procedure:

-

The 4-acetamido-N,N-dimethylbenzenesulfonamide is dissolved in a suitable solvent, and an excess of concentrated hydrochloric acid is added.

-

The mixture is heated to reflux, and the reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a solution of sodium hydroxide to a pH of approximately 7.

-

The precipitated product, 4-Amino-N,N-dimethylbenzenesulfonamide, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

Table of Reagents for Step 1:

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-acetamidobenzenesulfonyl chloride | 233.67 | 1 |

| Dimethylamine | 45.08 | 1 |

| Sodium Carbonate | 105.99 | 1.4 |

Expected Product Information:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-acetamido-N,N-dimethylbenzenesulfonamide | C₁₀H₁₄N₂O₃S | 242.29 |

| 4-Amino-N,N-dimethylbenzenesulfonamide | C₈H₁₂N₂O₂S | 200.26 |

Note: Yields for the specific synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide are not explicitly detailed in the cited literature, but similar reactions report yields in the range of 70-90%.[3]

Safety Precautions

-

4-acetamidobenzenesulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine is a flammable and corrosive gas/liquid. It should be handled in a well-ventilated fume hood.

-

Concentrated acids and bases are highly corrosive and should be handled with extreme care.

-

All reactions should be performed in a well-ventilated laboratory fume hood.

This guide provides a foundational understanding of the structure and synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.

References

An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzenesulfonamide (CAS: 1709-59-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbenzenesulfonamide (CAS: 1709-59-7), a versatile sulfonamide compound. This document details its chemical and physical properties, safety and handling protocols, and key applications in medicinal chemistry. Special emphasis is placed on its role as a carbonic anhydrase inhibitor and as a building block in the synthesis of various biologically active molecules. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside mandatory visualizations of key processes to facilitate a deeper understanding of its utility in research and drug development.

Chemical and Physical Properties

4-Amino-N,N-dimethylbenzenesulfonamide is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with an amino group and a dimethylsulfonamide group. This structure imparts properties that make it a valuable intermediate in chemical synthesis.

Table 1: Chemical and Physical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide

| Property | Value | Reference(s) |

| CAS Number | 1709-59-7 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 168-170 °C | [1] |

| Boiling Point | 352.9 °C at 760 mmHg | [1] |

| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| InChI Key | BABGMPQXLCJMSK-UHFFFAOYSA-N | |

| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 |

Spectroscopic Data

Table 2: Spectroscopic Data for 4-Amino-N,N-dimethylbenzenesulfonamide (General Information)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, protons of the amino group, and the methyl groups on the sulfonamide nitrogen. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the methyl groups. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, S=O stretching of the sulfonamide, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the sulfonamide structure. |

Safety and Handling

4-Amino-N,N-dimethylbenzenesulfonamide is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3: Safety Information for 4-Amino-N,N-dimethylbenzenesulfonamide

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Exclamation Mark) |

| H317: May cause an allergic skin reaction. | P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | ||

| P280: Wear protective gloves/eye protection/face protection. | ||

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

Applications in Drug Development and Research

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. 4-Amino-N,N-dimethylbenzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4] The primary amino group of 4-Amino-N,N-dimethylbenzenesulfonamide can be readily modified to introduce various "tail" moieties, which can enhance binding affinity and selectivity for different CA isoforms.[4]

Antibacterial Agents

Historically, sulfonamides were among the first synthetic antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they inhibit bacterial growth. The general mechanism of action for sulfonamide antibacterial agents is depicted below.

Kinase Inhibition

Derivatives of benzenesulfonamides have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-amino group of 4-Amino-N,N-dimethylbenzenesulfonamide provides a convenient point for chemical modification to generate libraries of compounds for screening against different kinase targets.

Experimental Protocols

Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

A common synthetic route to N,N-disubstituted sulfanilamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding secondary amine, followed by deprotection of the amino group.

Workflow for the Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

Caption: Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide.

Detailed Protocol:

-

Step 1: Synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add dimethylamine (2.0 eq, as a solution in THF or as a gas) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Step 2: Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

-

Suspend N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Amino-N,N-dimethylbenzenesulfonamide.

-

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay measures the binding of an inhibitor to a carbonic anhydrase isoform by observing the change in the protein's melting temperature (Tm).[1]

Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Detailed Protocol:

-

Prepare a stock solution of the human carbonic anhydrase isoform of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Prepare serial dilutions of 4-Amino-N,N-dimethylbenzenesulfonamide in the same buffer.

-

In a 96-well or 384-well PCR plate, add the CA enzyme, the fluorescent dye, and the inhibitor solution to each well. Include a control with no inhibitor.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a thermal melt experiment, gradually increasing the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence.

-

As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

The shift in Tm in the presence of the inhibitor is used to calculate the binding affinity (Kd).

Signaling Pathways

Inhibition of Bacterial Folate Biosynthesis

Sulfonamides, including derivatives of 4-Amino-N,N-dimethylbenzenesulfonamide, act as antibacterial agents by inhibiting the synthesis of folic acid, a crucial cofactor for DNA synthesis and repair. They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase (DHPS).

Caption: Inhibition of Bacterial Folate Synthesis.

Mechanism of Carbonic Anhydrase Inhibition

Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

4-Amino-N,N-dimethylbenzenesulfonamide is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure, coupled with its established biological activities as a carbonic anhydrase inhibitor and a precursor to other bioactive molecules, makes it a valuable tool in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in research and development endeavors. Further exploration of its derivatives is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide

This document provides a concise overview of the core physicochemical properties of 4-Amino-N,N-dimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

4-Amino-N,N-dimethylbenzenesulfonamide is a chemical compound with the empirical formula C8H12N2O2S.[1][2] Its molecular weight is 200.26 g/mol .[1][3] These fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H12N2O2S[1][2] |

| Molecular Weight | 200.26 g/mol [1][3] |

| CAS Number | 1709-59-7[1] |

Structural and Workflow Diagrams

To facilitate a deeper understanding, the following diagrams illustrate the molecular composition and a general experimental workflow for the analysis of this compound.

Caption: Molecular components of 4-Amino-N,N-dimethylbenzenesulfonamide.

Caption: A general experimental workflow for compound analysis.

Experimental Protocols

While specific experimental details can vary, a general protocol for the analysis of 4-Amino-N,N-dimethylbenzenesulfonamide using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is outlined below.

Objective: To quantify and confirm the identity of 4-Amino-N,N-dimethylbenzenesulfonamide in a given sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 4-Amino-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Depending on the matrix (e.g., plasma, tissue), an appropriate extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to isolate the analyte.

-

The final extract should be reconstituted in the mobile phase.

-

-

Chromatographic Conditions (HPLC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this compound.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions would need to be optimized by infusing a standard solution.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

-

Quantify the amount of 4-Amino-N,N-dimethylbenzenesulfonamide in the samples by interpolating their peak areas from the calibration curve.

-

Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.

-

References

The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides, a versatile class of synthetic compounds characterized by the –SO2NH– functional group, have remained a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antimicrobial properties, the therapeutic landscape of sulfonamide derivatives has expanded dramatically. This in-depth technical guide explores the multifaceted biological activities of these compounds, offering a comprehensive resource on their quantitative data, experimental evaluation, and mechanisms of action.

Antimicrobial Activity: The Foundation of the Sulfonamide Legacy

The primary mechanism of antibacterial action for sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). As competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, sulfonamides disrupt the production of folic acid, a vital precursor for DNA and protein synthesis in bacteria.[1][2] This bacteriostatic effect has been pivotal in treating a wide array of bacterial infections.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Escherichia coli | 16 - >1024 | |

| Staphylococcus aureus | 8 - >1024 | ||

| Sulfadiazine | Streptococcus pneumoniae | 4 - 64 | |

| Haemophilus influenzae | 1 - 128 | ||

| Mafenide | Pseudomonas aeruginosa | 64 - 256 | |

| Silver Sulfadiazine | Staphylococcus aureus | 0.5 - 128 | |

| Novel Sulfonamide 1a | S. aureus ATCC 25923 | 256 | [3] |

| Novel Sulfonamide 1b | S. aureus ATCC 25923 | 128 | [3] |

| Novel Sulfonamide 1c | S. aureus ATCC 25923 | 64 | [3] |

| Novel Sulfonamide 1d | S. aureus ATCC 25923 | 64 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test sulfonamide compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of CAMHB. Incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of about 5 x 10⁵ CFU/mL.[4]

-

Preparation of Sulfonamide Dilutions: Dissolve the sulfonamide compound in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to obtain a range of concentrations.

-

Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well containing the sulfonamide dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 37°C for 16-20 hours.[4]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the sulfonamide that shows no visible turbidity (bacterial growth).[4]

Signaling Pathway Visualization

Anticancer Activity: A Modern Frontier for Sulfonamides

The anticancer potential of sulfonamide derivatives is a rapidly evolving field of research. These compounds exert their effects through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis through pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.[1][5][6]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [7] |

| MDA-MB-231 | 19.22 ± 1.67 | [7] | |

| MCF-7 | 12.21 ± 0.93 | [7] | |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa | 7.2 ± 1.12 | [7] |

| MDA-MB-231 | 4.62 ± 0.13 | [7] | |

| MCF-7 | 7.13 ± 0.13 | [7] | |

| Compound 6 (Novel Sulfonamide) | HCT-116 | 3.53 | [5] |

| HepG-2 | 3.33 | [5] | |

| MCF-7 | 4.31 | [5] | |

| Compound 15 (Novel Sulfonamide) | HCT-116 | 3.66 | [5] |

| HepG-2 | 3.31 | [5] | |

| MCF-7 | 4.29 | [5] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Test sulfonamide compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Treatment: Add various concentrations of the sulfonamide derivatives to the wells and incubate for 48-72 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Medical Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and rich history of benzenesulfonamides, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific milestones, from the initial serendipitous observations to the elucidation of their mechanism of action, supported by quantitative data from pivotal early studies, detailed experimental protocols, and visualizations of the critical pathways and workflows that defined this era of therapeutic innovation.

A Serendipitous Discovery and the Dawn of the Antibacterial Era

The story of benzenesulfonamides begins in the laboratories of the German chemical conglomerate IG Farben, where in the early 1930s, a team led by the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for potential therapeutic properties.[1][2][3] This research was inspired by the work of Paul Ehrlich, who had earlier developed the arsenic-containing compound Salvarsan for the treatment of syphilis.[3]

In 1932, Domagk made a groundbreaking observation. A red azo dye, synthesized by chemists Fritz Mietzsch and Joseph Klarer and designated KL 730, demonstrated remarkable antibacterial activity in mice infected with lethal doses of Streptococcus pyogenes.[1][4] This compound, later named Prontosil rubrum, was patented and showed incredible efficacy in animal models, yet it was curiously inactive in vitro against bacteria in a test tube.[1][2]

Domagk's confidence in Prontosil was famously solidified when he used the drug to successfully treat his own daughter who was suffering from a severe streptococcal infection, thereby saving her from a potential amputation.[2][4][5] Following extensive, albeit secretive, clinical trials in Germany, the findings on Prontosil were finally published in 1935 in the Deutsche Medizinische Wochenschrift.[5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, although he was forced to decline it by the Nazi regime at the time.[5]

The mystery of Prontosil's in vivo activity was unraveled in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was a prodrug, meaning it was metabolized in the body to an active form.[6] This active metabolite was identified as the colorless compound para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4][6] Sulfanilamide had been first synthesized in 1908 as part of the dye industry and its patent had long expired, making it readily and inexpensively available for widespread production.[3]

This revelation led to a "sulfa craze," with numerous pharmaceutical companies beginning to produce and market sulfanilamide and its derivatives.[7] The widespread use of these "sulfa drugs" had a profound impact on medicine, leading to dramatic reductions in mortality from bacterial infections such as pneumonia, meningitis, and puerperal fever.[8] Their importance was further highlighted during World War II, where they were a standard part of soldiers' first-aid kits to prevent wound infections.[7]

Quantitative Data from Seminal Early Studies

The efficacy of the early sulfonamides was not merely anecdotal. The initial publications by Domagk and subsequent clinical trials by researchers like Leonard Colebrook in the United Kingdom provided compelling quantitative evidence of their life-saving potential.

Gerhard Domagk's Preclinical Studies with Prontosil

Domagk's 1935 paper detailed his experiments in mice infected with hemolytic streptococci. The results were stark and unambiguous.

| Treatment Group | Number of Mice | Outcome | Survival Rate |

| Prontosil | 12 | All survived | 100% |

| Control (Untreated) | 14 | All died within 4 days | 0% |

Table 1: Survival rates of mice infected with hemolytic streptococci, with and without Prontosil treatment, as reported by Gerhard Domagk in 1935.

Leonard Colebrook's Clinical Trials in Puerperal Fever

Leonard Colebrook's work at Queen Charlotte's Hospital in London provided some of the first and most dramatic clinical evidence of the efficacy of sulfonamides in humans.[9] His studies focused on puerperal fever, a common and often fatal postpartum streptococcal infection.

| Treatment Period | Treatment | Number of Cases | Number of Deaths | Mortality Rate |

| 1931-1935 (Pre-Sulfonamide) | Supportive Care | 76 | 19 | 25% |

| 1936 | Prontosil | 64 | 3 | 4.7% |

| 1937 | Sulfanilamide | 106 | 8 | 7.5% |

Table 2: Mortality rates from puerperal fever at Queen Charlotte's Hospital before and after the introduction of Prontosil and sulfanilamide, based on the work of Leonard Colebrook.[8]

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments that established the efficacy of benzenesulfonamides.

Domagk's In Vivo Mouse Protection Test (c. 1932-1935)

Objective: To determine the in vivo antibacterial efficacy of synthetic compounds against systemic streptococcal infections in mice.

Animal Model:

-

Species: Mouse

-

Strain: Not specified in early reports, but likely a common laboratory strain of the time.

Infecting Organism:

-

Bacterium: Streptococcus pyogenes (hemolytic streptococci)

-

Source: Clinical isolates from human infections.

-

Inoculum Preparation: A standardized suspension of the bacteria in a suitable broth or saline solution was prepared to a lethal dose.

Experimental Procedure:

-

Mice were infected with a lethal dose of Streptococcus pyogenes via intraperitoneal injection.

-

A predetermined time after infection (e.g., 1-2 hours), the test compound (Prontosil) was administered.

-

Route of Administration: Oral gavage or subcutaneous injection.

-

Dosage: Various doses were tested to determine the effective therapeutic range.

-

Control Group: A group of infected mice received no treatment.

-

Observation Period: Mice were observed for a set period (e.g., 7 days).

-

Endpoint: The primary endpoint was survival. The number of surviving animals in the treated group was compared to the control group.

Colebrook's Clinical Protocol for Puerperal Fever (c. 1936)

Objective: To evaluate the therapeutic efficacy of Prontosil in patients with puerperal fever.

Patient Population:

-

Inclusion Criteria: Female patients diagnosed with puerperal fever, often with a confirmed hemolytic streptococcal infection.

Treatment Regimen:

-

Drug: Prontosil rubrum (oral) and/or Prontosil soluble (intramuscular injection).

-

Dosage: The dosage varied depending on the severity of the illness.

-

Duration of Treatment: Treatment was continued until the patient's fever subsided and their clinical condition improved.

Data Collection and Endpoints:

-

Primary Endpoint: Patient survival.

-

Secondary Endpoints:

-

Duration of fever.

-

Time to clinical recovery.

-

Bacteriological clearance (as determined by blood cultures).

-

-

Comparison: The mortality rate in the Prontosil-treated group was compared to historical mortality rates for puerperal fever at the same institution.

Visualizing the Core Concepts

The IG Farben Drug Discovery Workflow

The discovery of Prontosil was a product of a systematic and multi-stage drug discovery process at IG Farben.

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[10][11][12][13] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[10][11][12][13]

Experimental Protocols for Synthesis

The widespread availability of sulfanilamide was due in part to its straightforward synthesis from common starting materials.

Synthesis of Benzenesulfonyl Chloride from Benzene

Reaction: C₆H₆ + 2ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Crushed ice

-

Carbon tetrachloride

-

Dilute sodium carbonate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a fume hood, add chlorosulfonic acid.

-

Slowly add benzene to the chlorosulfonic acid with continuous stirring, maintaining the reaction temperature between 20-25 °C using a cooling bath. The addition should take 2-3 hours.[14][15]

-

After the addition is complete, continue to stir the mixture for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Separate the oily layer of benzenesulfonyl chloride and extract the aqueous layer with carbon tetrachloride.[14][15]

-

Combine the organic layers and wash with a dilute sodium carbonate solution, followed by water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation, and purify the crude benzenesulfonyl chloride by vacuum distillation.

Synthesis of Sulfanilamide from Aniline

This is a four-step synthesis:

Step 1: Acetylation of Aniline to Acetanilide

-

Aniline is reacted with acetic anhydride in the presence of a weak base like sodium acetate to protect the amino group.[16][17][18][19]

Step 2: Chlorosulfonation of Acetanilide

-

Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group para to the acetamido group.[16][17][18][19]

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride

Step 4: Hydrolysis of the Acetamido Group

-

The protecting acetyl group is removed by acid hydrolysis to yield the final product, sulfanilamide.[16][17][18][19]

The Legacy of Benzenesulfonamides

The discovery of benzenesulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also validated the concept of chemotherapy and laid the groundwork for the subsequent "golden age" of antibiotic discovery. The benzenesulfonamide scaffold has also proven to be a versatile platform for the development of other classes of drugs, including diuretics (e.g., hydrochlorothiazide), and anticonvulsants. While the widespread use of sulfonamides has declined due to the emergence of bacterial resistance and the development of more potent antibiotics, they remain an important part of the therapeutic armamentarium and a testament to the power of chemical synthesis in the fight against infectious diseases.

References

- 1. researchopenworld.com [researchopenworld.com]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. biobasedpress.eu [biobasedpress.eu]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 6. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leonard Colebrook | Antibiotic Discoverer, Penicillin Researcher & Bacteriologist | Britannica [britannica.com]

- 10. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnfs.or.kr [pnfs.or.kr]

- 13. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. docsity.com [docsity.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are recognized as potent inhibitors of carbonic anhydrases (CAs). The primary mechanism of action of this compound and its derivatives revolves around the inhibition of these ubiquitous metalloenzymes. This technical guide delineates the core mechanism of action, focusing on its role as a carbonic anhydrase inhibitor, the subsequent impact on cellular pH homeostasis, and the induction of apoptosis, particularly in the context of cancer biology. This document provides a comprehensive overview of the signaling pathways, quantitative data for analogous compounds, and detailed experimental protocols relevant to the study of this class of inhibitors.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The fundamental mechanism of action of 4-Amino-N,N-dimethylbenzenesulfonamide and related sulfonamides is the inhibition of carbonic anhydrases. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is critical for maintaining acid-base balance in various physiological and pathological processes.

The sulfonamide group (-SO₂NH₂) is key to the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. This strong interaction effectively blocks the enzyme's activity.

While there are 15 human CA isoforms, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a prime target in cancer therapy. CA IX is highly overexpressed in many solid tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell proliferation and survival.[1][2][3]

Signaling Pathways and Cellular Consequences

The inhibition of CA IX by sulfonamides like 4-Amino-N,N-dimethylbenzenesulfonamide disrupts the delicate pH balance in cancer cells, initiating a cascade of events that can lead to apoptosis.

Disruption of pH Homeostasis

In the hypoxic tumor microenvironment, cancer cells exhibit increased glycolysis, leading to the production of lactic acid and a tendency towards intracellular acidosis. CA IX, with its extracellular catalytic domain, helps to maintain a relatively alkaline intracellular pH by producing bicarbonate ions from extracellular CO₂, which are then transported into the cell.[1][2] By inhibiting CA IX, 4-Amino-N,N-dimethylbenzenesulfonamide blocks this crucial pH-regulating mechanism, leading to a decrease in intracellular pH (intracellular acidosis).[4][5]

Induction of Apoptosis

Intracellular acidosis is a significant stress signal that can trigger the intrinsic pathway of apoptosis. This process involves the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The drop in intracellular pH can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. This results in an increased Bax/Bcl-2 ratio, which promotes the formation of pores in the mitochondrial outer membrane.[6][7][8]

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[6]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[9]

Signaling Pathway of Apoptosis Induction by CA IX Inhibition

Caption: Signaling pathway from CA IX inhibition to apoptosis.

Quantitative Data

Table 1: Inhibition Constants (Kᵢ) of 4-Aminobenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4-Aminobenzenesulfonamide | 25000 | 240 | 37 | 35 | [2] |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [10] |

Table 2: Dissociation Constants (Kd) of 4-Substituted Diazobenzenesulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | CA I (Kd, nM) | CA II (Kd, µM) | CA VI (Kd, µM) | CA VII (Kd, µM) | CA XII (Kd, µM) | CA XIII (Kd, nM) | Reference |

| Compound with Dimethylamine | 100 | 1.1 | 14.3 | 0.91 | 1.0 | 180 | [2] |

| Compound with Diethylamine | 33.3 | 1.0 | 10.0 | 1.0 | 1.1 | 66.7 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for CA Inhibition

This assay directly measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Experimental Workflow

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM phenol red).

-

Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Inhibitor Stock Solutions: Dissolve the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in the assay buffer.

-

CO₂ Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.

-

-

Enzyme Inhibition Assay:

-

An Applied Photophysics stopped-flow instrument is commonly used for these measurements.

-

The enzyme and inhibitor solutions are mixed and pre-incubated for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.

-

The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).

-

The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance change.

-

Control reactions without the inhibitor are performed to determine the uninhibited enzyme activity.

-

-

Data Analysis:

-

The inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Protein Solution: Dialyze the purified carbonic anhydrase isoform extensively against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl). The final protein concentration in the sample cell is typically 10-20 µM.

-

Ligand Solution: Dissolve the sulfonamide inhibitor in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM). Ensure the final buffer composition, including any co-solvent like DMSO, is identical in both protein and ligand solutions to minimize heats of dilution.

-

Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature (e.g., 25°C or 37°C).

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to displace any air in the syringe needle, followed by a series of injections (e.g., 18-20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

-

-

Data Analysis:

-

Integrate the raw data (heat flow versus time) to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

Detailed Protocol:

-

Reagent Preparation:

-

Protein Solution: Prepare the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl) at a final concentration of 2-10 µM.

-

Ligand Stock Solution: Prepare a high-concentration stock of the sulfonamide inhibitor in a compatible solvent (e.g., DMSO).

-

Fluorescent Dye: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, mix the protein solution, the fluorescent dye (at a final concentration of, for example, 5x), and varying concentrations of the inhibitor.

-

The final reaction volume is typically small (e.g., 20-25 µL).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The midpoint of the transition in the melting curve represents the melting temperature (Tₘ).

-

The change in Tₘ (ΔTₘ) at different inhibitor concentrations is used to calculate the dissociation constant (Kd).

-

Conclusion

4-Amino-N,N-dimethylbenzenesulfonamide and its analogs act as potent inhibitors of carbonic anhydrases, with a particularly significant impact on the tumor-associated isoform CA IX. The core mechanism of action involves the direct inhibition of the enzyme's catalytic activity, leading to a disruption of pH homeostasis in cancer cells. The resulting intracellular acidosis serves as a critical stress signal that triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death. The experimental protocols detailed in this guide provide a robust framework for the characterization and evaluation of this class of compounds as potential therapeutic agents. Further research into isoform-specific inhibitors and their downstream effects will continue to be a promising avenue in the development of targeted cancer therapies.

References

- 1. Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 4-Amino-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-N,N-dimethylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents a promising scaffold for novel therapeutic agent development. While direct research on this specific molecule is limited, the extensive investigation into structurally similar benzenesulfonamides provides a strong rationale for its exploration in several key research areas. This technical guide outlines potential avenues of investigation, focusing on its role as a carbonic anhydrase inhibitor and its potential applications in oncology and infectious diseases. This document provides a framework for future research by summarizing relevant quantitative data from related compounds, detailing essential experimental protocols, and visualizing key concepts.

Chemical and Physical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide

A clear understanding of the fundamental properties of 4-Amino-N,N-dimethylbenzenesulfonamide is crucial for its synthesis, handling, and formulation.

| Property | Value | Reference |

| CAS Number | 1709-59-7 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | [1] |

| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 | [1] |

Potential Research Area 1: Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3]

Rationale for Investigation

Numerous studies on 4-amino-substituted benzenesulfonamides have demonstrated their potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[3] Given its structural similarity, 4-Amino-N,N-dimethylbenzenesulfonamide is a prime candidate for investigation as a CA inhibitor. Research should focus on determining its binding affinity and selectivity profile across the different hCA isoforms.

Key Quantitative Data from Related Benzenesulfonamides

The following table summarizes the binding affinities (Kd) of representative 4-substituted diazobenzenesulfonamides for various carbonic anhydrase isoforms, providing a benchmark for potential studies on 4-Amino-N,N-dimethylbenzenesulfonamide.

| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA VI (Kd, nM) | CA VII (Kd, nM) | CA XII (Kd, µM) | CA XIII (Kd, nM) |

| Diazobenzenesulfonamide with pyrrolidine | 12 | 100 | >1000 | 150 | 25 | 20 |

| Diazobenzenesulfonamide with piperidine | 8 | 80 | >1000 | 120 | 20 | 15 |

| Diazobenzenesulfonamide with morpholine | 10 | 90 | >1000 | 130 | 22 | 18 |

| Diazobenzenesulfonamide with hexamethyleneimine | 7 | 70 | >1000 | 100 | 18 | 12 |

| Diazobenzenesulfonamide with dimethylamine | 6 | 60 | >1000 | 80 | 15 | 10 |

| Diazobenzenesulfonamide with diethylamine | 9 | 85 | >1000 | 110 | 20 | 16 |

Data extracted from studies on related 4-substituted diazobenzenesulfonamides and presented as a potential reference for future studies.[3]

Proposed Experimental Workflow

The following workflow is proposed for the initial screening and characterization of 4-Amino-N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor.

Detailed Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

This protocol is adapted from studies on related benzenesulfonamides and can be used for the initial screening of 4-Amino-N,N-dimethylbenzenesulfonamide.[3]

-

Protein Preparation: Recombinantly express and purify the desired human carbonic anhydrase isoforms.

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.5, 150 mM NaCl.

-

Compound Preparation: Prepare a stock solution of 4-Amino-N,N-dimethylbenzenesulfonamide in DMSO. Serially dilute the compound to the desired concentrations.

-

Assay Plate Setup: In a 96-well PCR plate, add the CA protein, the fluorescent dye (e.g., SYPRO Orange), and the test compound or DMSO control to the assay buffer.

-

Thermal Denaturation: Run the assay in a real-time PCR instrument. Program a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of the compound indicates binding. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound).

Potential Research Area 2: Anticancer Activity

The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, is a promising strategy in cancer therapy.[4][5] These isoforms are often overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation.

Rationale for Investigation

Given the potential of 4-Amino-N,N-dimethylbenzenesulfonamide to inhibit carbonic anhydrases, its evaluation as an anticancer agent is a logical next step. Research should focus on its cytotoxicity against various cancer cell lines, particularly those known to overexpress CA IX and XII, and on elucidating its mechanism of action.

Key Quantitative Data from Related Benzenesulfonamide Derivatives

The following table presents the IC50 values of novel benzenesulfonamide derivatives against different cancer cell lines, which can serve as a reference for future studies.

| Compound | MDA-MB-231 (IC50, µM) | HepG2 (IC50, µM) | CA IX Inhibition (IC50, nM) | CA II Inhibition (IC50, µM) |

| 4e | 1.52 | 2.15 | 10.93 | 1.55 |

| 4g | 2.03 | 3.11 | 15.27 | 2.89 |

| 4h | 3.17 | 4.26 | 25.06 | 3.92 |

Data extracted from a study on novel benzenesulfonamide derivatives.[5]

Proposed Signaling Pathway for Investigation

The inhibition of CA IX by sulfonamides can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis. This proposed signaling pathway can be a focus of mechanistic studies.

Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of 4-Amino-N,N-dimethylbenzenesulfonamide on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, HeLa) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Amino-N,N-dimethylbenzenesulfonamide (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Research Area 3: Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of inspiration for the development of new antibacterial drugs. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis.

Rationale for Investigation

The structural features of 4-Amino-N,N-dimethylbenzenesulfonamide warrant its investigation as a potential antimicrobial agent. Research should be directed towards determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains and exploring its mechanism of action. Furthermore, some studies suggest that sulfonamides can inhibit bacterial carbonic anhydrases, presenting an alternative antibacterial mechanism.[6]

Key Quantitative Data from Related Antimicrobial Studies

The following table shows the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of silver(I)-N-Heterocyclic Carbene (Ag(I)-NHC) complexes, which have shown strong antimicrobial properties, providing a comparative reference.

| Complex | E. coli MIC (mM) | E. coli MBC (mM) | P. aeruginosa MIC (mM) | P. aeruginosa MBC (mM) |

| 2a | 0.062 | 0.125 | 0.125 | 0.250 |

| 2b | 0.125 | 0.250 | 0.250 | 0.500 |

| 2c | 0.250 | 0.500 | 0.500 | 1.000 |

| 2d | 0.500 | 1.000 | 1.000 | >1.000 |

Data from a study on antimicrobial silver complexes, presented for comparative purposes.[7]

Proposed Experimental Workflow for Antimicrobial Evaluation

A systematic approach is necessary to evaluate the antimicrobial potential of 4-Amino-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This standard protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of 4-Amino-N,N-dimethylbenzenesulfonamide in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

4-Amino-N,N-dimethylbenzenesulfonamide represents a molecule with significant untapped research potential. Based on the extensive literature on related benzenesulfonamides, promising avenues for investigation include its activity as a carbonic anhydrase inhibitor for potential applications in oncology and other therapeutic areas, as well as its potential as an antimicrobial agent. The experimental frameworks and protocols provided in this guide offer a starting point for researchers to systematically explore the biological activities of this compound. Future research should also focus on the synthesis of novel derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic potential.

References

- 1. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 4-Amino-N,N-dimethylbenzenesulfonamide

Application Note: This document provides a detailed protocol for the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide, a versatile building block in medicinal chemistry and drug development. The protocol outlines a two-step process involving the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine, followed by the deprotection of the acetamido group to yield the final product. This method is designed to be robust and scalable for research and development applications.

Experimental Protocols

Step 1: Synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol) in 100 mL of dichloromethane (DCM) at room temperature.

-

Addition of Dimethylamine: Cool the solution to 0 °C using an ice bath. Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (42.8 mL, 85.6 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford pure N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide as a white solid.

Step 2: Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

-

Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide (8.0 g, 33.0 mmol) in 80 mL of a 3 M aqueous solution of hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain it at this temperature for 4 hours.

-

Neutralization: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Amino-N,N-dimethylbenzenesulfonamide.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure product as a white to off-white solid.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride | Dimethylamine (2.0 M in THF) | Dichloromethane | 12 hours | 0 °C to RT | 85-95 | >98 |

| 2 | 4-Amino-N,N-dimethylbenzenesulfonamide | N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide | Hydrochloric acid (3 M), Sodium bicarbonate | Water, Ethyl acetate | 4 hours | Reflux | 80-90 | >99 |

Mandatory Visualization

Caption: Workflow for the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide.

Application Notes and Protocols for 4-Amino-N,N-dimethylbenzenesulfonamide and its Derivatives as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of 4-Amino-N,N-dimethylbenzenesulfonamide and related sulfonamides, primarily focusing on their well-established role as inhibitors of carbonic anhydrases (CAs). This document includes detailed protocols for assessing their inhibitory activity, quantitative data on representative compounds, and diagrams illustrating key concepts and workflows.

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, with 12 being catalytically active.[2] These isoforms are distributed throughout the body and are involved in processes such as pH regulation, CO2 transport, bone resorption, and gluconeogenesis.[3][4] The involvement of specific CA isoforms in the pathophysiology of various diseases, including glaucoma, epilepsy, obesity, and cancer, has established them as significant therapeutic targets.[2][5]